1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, which are substituted with ethyl and methyl groups. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine can be achieved through a multi-step process involving the following key steps:
Formation of 1-ethyl-1H-pyrazole-4-carbaldehyde: This intermediate can be synthesized by reacting ethyl hydrazine with an appropriate aldehyde under acidic conditions.
Condensation Reaction: The 1-ethyl-1H-pyrazole-4-carbaldehyde is then condensed with 4-methyl-1H-pyrazole-3-amine in the presence of a suitable base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Functionalized pyrazole derivatives with various substituents.
Scientific Research Applications
1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-4-carbaldehyde: An intermediate in the synthesis of the target compound.
4-methyl-1H-pyrazole-3-amine: Another intermediate used in the synthesis.
1-ethyl-3-methyl-1H-pyrazole: A structurally similar compound with different substitution patterns.
Uniqueness
1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrazole rings can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-9-11(7-14-16)6-13-12-10(3)8-17(5-2)15-12/h7-9H,4-6H2,1-3H3,(H,13,15) |
InChI Key |
ICGMEWDDNJRXEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=NN(C=C2C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.